molecular formula C7H4F3IO B1440972 4-Iodo-2-(trifluoromethyl)phenol CAS No. 1132942-88-1

4-Iodo-2-(trifluoromethyl)phenol

Cat. No. B1440972
CAS RN: 1132942-88-1
M. Wt: 288.01 g/mol
InChI Key: MHXCSGNJJHAYTN-UHFFFAOYSA-N
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Description

“4-Iodo-2-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4F3IO. It has a molecular weight of 288.01 . It is used as an intermediate in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “4-Iodo-2-(trifluoromethyl)phenol” were not found in the search results, it is known to be an intermediate in organic synthesis .


Molecular Structure Analysis

The InChI code for “4-Iodo-2-(trifluoromethyl)phenol” is 1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H . This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) with iodine and trifluoromethyl groups attached.


Physical And Chemical Properties Analysis

“4-Iodo-2-(trifluoromethyl)phenol” is a white to yellow solid . The storage temperature is recommended to be at room temperature .

Scientific Research Applications

Pharmaceutical Intermediates

4-Iodo-2-(trifluoromethyl)phenol: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of iodine and trifluoromethyl groups into pharmaceutical molecules, which can significantly alter their pharmacokinetic properties .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity with various organic and inorganic compounds makes it a valuable reagent for introducing iodine and trifluoromethyl groups into target molecules .

Material Science

In material science, 4-Iodo-2-(trifluoromethyl)phenol can be used to modify the surface properties of materials. The trifluoromethyl group, in particular, can impart hydrophobicity, which is beneficial in creating water-resistant surfaces .

Chemical Synthesis

The compound finds application in chemical synthesis where it can act as a catalyst or a reactant. Its iodine atom can be used in catalytic cycles, especially in reactions requiring halogen participation .

Chromatography

Due to its distinct chemical properties, 4-Iodo-2-(trifluoromethyl)phenol can be utilized in chromatography as a standard or a derivative for the detection of similar compounds, enhancing the accuracy of chromatographic analyses .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference material for calibration and quantification purposes. Its stability and well-defined characteristics make it suitable for use in various analytical techniques .

Fluorinated Compound Synthesis

The trifluoromethyl group is of particular interest in the synthesis of fluorinated compounds, which are increasingly used in medicinal chemistry due to their unique biological activities4-Iodo-2-(trifluoromethyl)phenol can be used to introduce this group into bioactive molecules .

Pesticide Development

The compound’s structural features are beneficial in the development of new pesticides. The presence of the iodine and trifluoromethyl groups can contribute to the creation of more effective and selective agrochemicals .

Mechanism of Action

The mechanism of action for “4-Iodo-2-(trifluoromethyl)phenol” is not available . This could be due to the fact that its use is primarily as an intermediate in organic synthesis , and its mechanism of action would depend on the specific reactions it is involved in.

Safety and Hazards

“4-Iodo-2-(trifluoromethyl)phenol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-iodo-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXCSGNJJHAYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693495
Record name 4-Iodo-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-(trifluoromethyl)phenol

CAS RN

1132942-88-1
Record name 4-Iodo-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-trifluoromethylphenol (10 g, 61.7 mmol) in methanol (125 mL) at room temperature was treated with sodium hydroxide (13.87 g, 93 mmol) and stirred until homogeneous. The mixture was cooled in an ice bath and sodium iodide (2.96 g, 74 mmol) was added portionwise followed by the addition of 10% sodium hypochlorite (84 mL, 136 mmol) dropwise, dividing these reagents into 3 portions and adding them sequentially over 30 minutes. The solution was then adjusted to pH 1 by dropwise addition of concentrated hydrochloric acid and poured into brine. The product was extracted into ethyl acetate, concentrated in vacuo and purified by silica gel flash chromatography eluting with ethyl acetate/hexane (0% to 5%) to give the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.87 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
84 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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